

ethyl salicylate CAS number and molecular weight

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Compound of Interest

Compound Name: *Ethyl Salicylate*

Cat. No.: B086050

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An In-depth Technical Guide to **Ethyl Salicylate** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl salicylate**, a compound of significant interest in the fields of pharmaceuticals, cosmetics, and organic synthesis. This document outlines its fundamental chemical properties, synthesis protocols, and biological activities, with a focus on its applications in drug development.

Core Chemical and Physical Properties

Ethyl salicylate is the ester formed from the condensation of salicylic acid and ethanol.^{[1][2]} It is a clear, colorless to pale yellow liquid with a characteristic sweet, wintergreen-like odor.^{[1][3]} ^[4] While sparingly soluble in water, it is soluble in organic solvents such as alcohol and ether.

Physicochemical Data

The following table summarizes the key quantitative properties of **ethyl salicylate**.

Property	Value	References
CAS Number	118-61-6	
Molecular Formula	C ₉ H ₁₀ O ₃	
Molecular Weight	166.17 g/mol	
Melting Point	1 °C	
Boiling Point	234 °C	
Density	1.131 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.522	
Vapor Pressure	0.05 mm Hg at 25 °C	

Synthesis of Ethyl Salicylate

Ethyl salicylate is typically synthesized via the Fischer esterification of salicylic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Esterification of Salicylic Acid

This protocol details a common laboratory method for synthesizing **ethyl salicylate**.

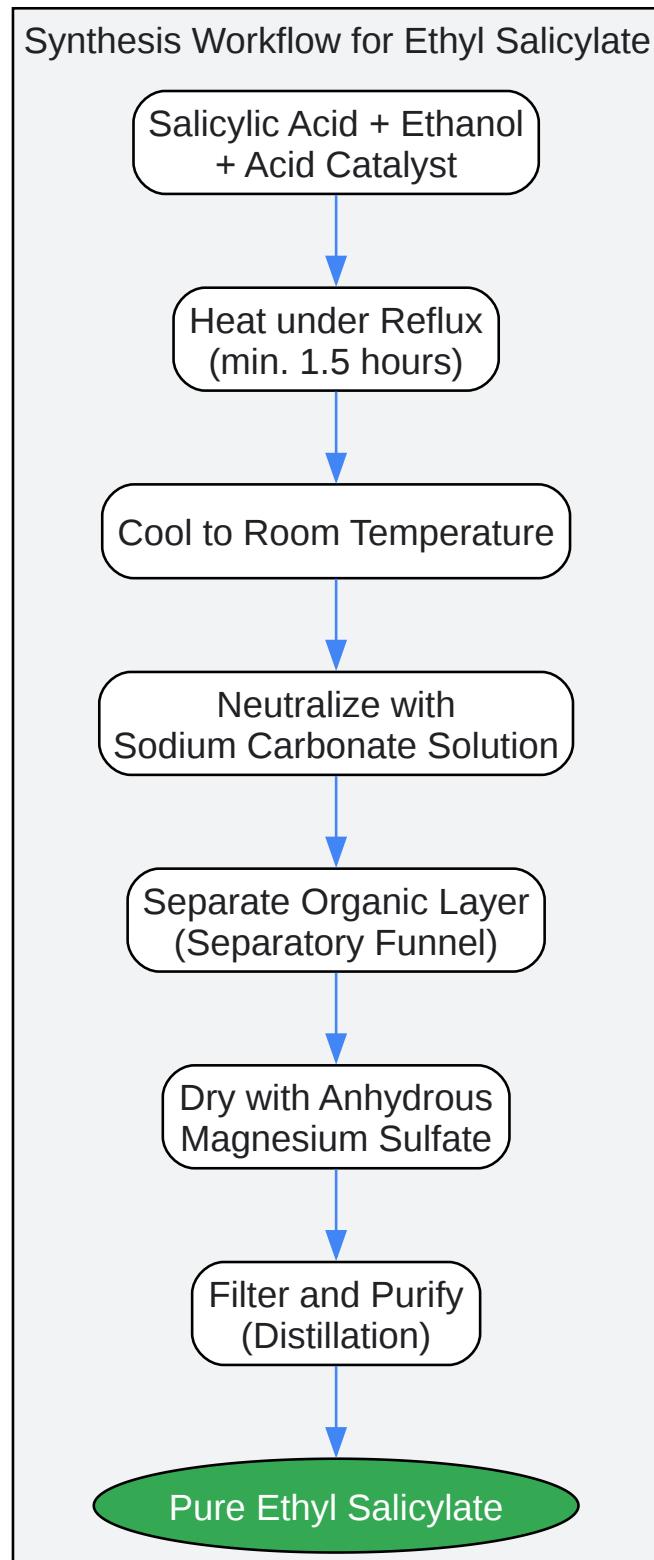
Materials:

- Salicylic acid
- Absolute ethanol (excess)
- Acid catalyst (e.g., concentrated sulfuric acid or boric acid)
- Sodium bicarbonate or sodium carbonate solution (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Reflux apparatus (round-bottom flask, condenser)

- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, combine salicylic acid with an excess of absolute ethanol.
- Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or boric acid to the mixture.
- Reflux: Attach a condenser to the flask and heat the mixture to reflux for a minimum of 1.5 hours. The refluxing process facilitates the esterification reaction while preventing the loss of volatile reactants like ethanol.
- Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
- Neutralization: Wash the mixture with water and then carefully neutralize any unreacted acid by washing with a saturated sodium carbonate solution until effervescence ceases.
- Extraction: The **ethyl salicylate**, being insoluble in the aqueous layer, will form a distinct organic layer. Separate this layer.
- Drying: Dry the collected organic layer over an anhydrous drying agent like magnesium sulfate.
- Purification: Filter to remove the drying agent. The crude **ethyl salicylate** can be further purified by distillation to remove excess ethanol and other impurities, yielding the final product.



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Caption: A flowchart of the **ethyl salicylate** synthesis process.

Biological Activity and Mechanism of Action

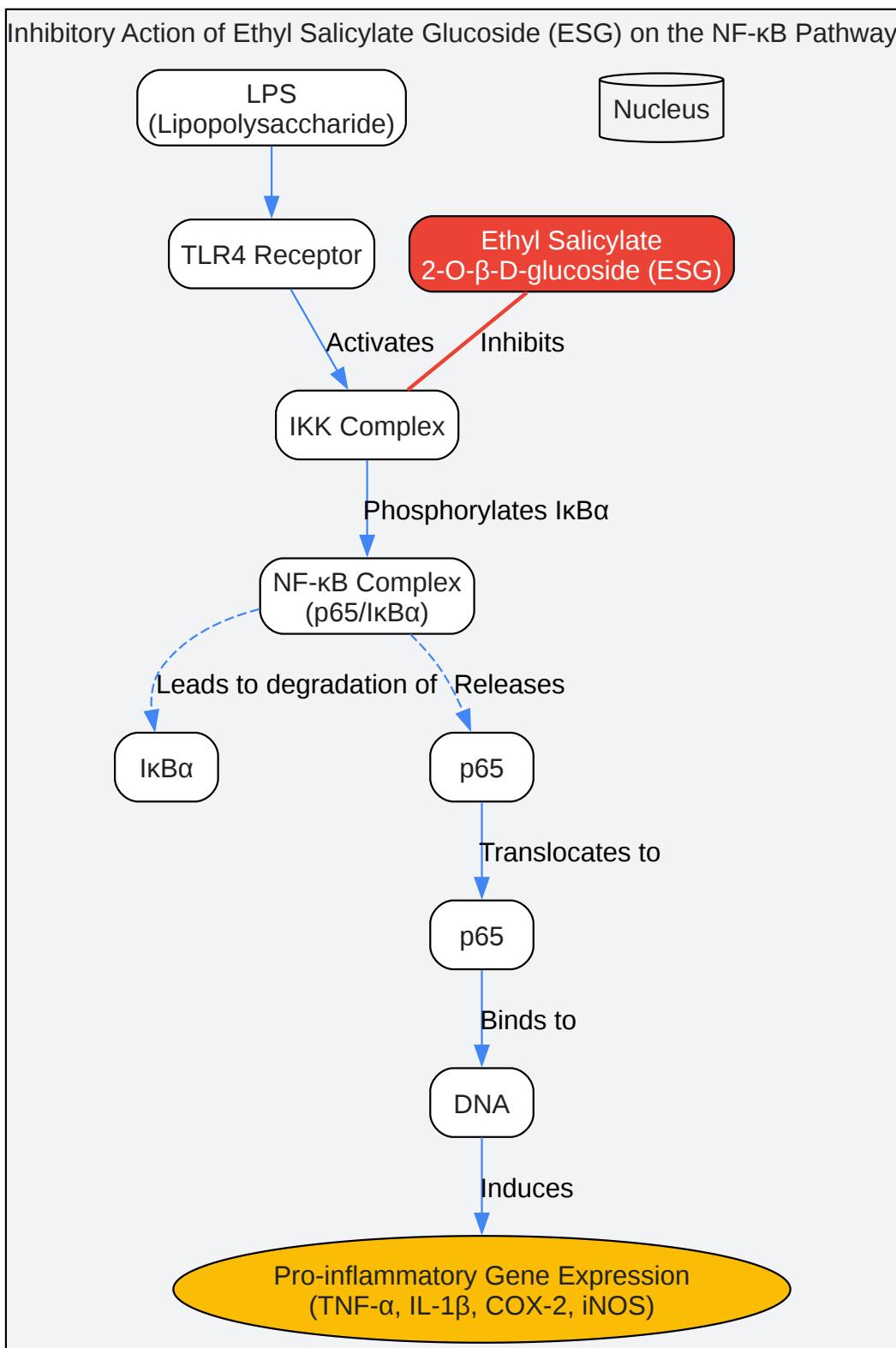
Ethyl salicylate is recognized for its analgesic and anti-inflammatory properties, which are primarily attributed to its in vivo hydrolysis to salicylic acid.

Primary Mechanism: COX Inhibition

Upon administration, particularly through topical application, **ethyl salicylate** penetrates the skin and is hydrolyzed by esterase enzymes present in tissues and blood to yield salicylic acid and ethanol. The liberated salicylic acid is the active moiety. It functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, both COX-1 and COX-2. By inhibiting these enzymes, salicylic acid blocks the biosynthesis of prostaglandins, which are key lipid mediators of inflammation, pain, and fever. This localized reduction in prostaglandin levels accounts for the compound's therapeutic effects in topical analgesic formulations.

Secondary Mechanism: NF-κB Pathway Inhibition

Research on derivatives of **ethyl salicylate** has provided further insight into its anti-inflammatory mechanisms. A study on **ethyl salicylate** 2-O-β-D-glucoside (ESG), a derivative isolated from *Gaultheria yunnanensis*, demonstrated potent anti-inflammatory effects. ESG was found to significantly inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB (nuclear factor-kappa B) signaling pathway in murine macrophages. This inhibition was achieved by blocking the phosphorylation of IκBα and the p65 subunit of NF-κB, which in turn prevents the nuclear translocation of NF-κB. The NF-κB pathway is critical for the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, iNOS, and COX-2.



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Caption: ESG inhibits LPS-induced inflammation via the NF-κB pathway.

Applications in Drug Development

The primary application of **ethyl salicylate** in the pharmaceutical industry is as an active ingredient in topical analgesic formulations for the relief of musculoskeletal pain, arthritis, and minor aches. Its pleasant fragrance also makes it a desirable component in such products. As a salicylate, it is a valuable intermediate in chemical synthesis, allowing for the creation of more complex derivatives with potentially enhanced or novel therapeutic activities. The ongoing research into salicylate derivatives continues to expand the potential applications of this versatile compound in drug discovery and development.

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